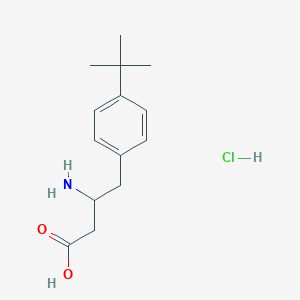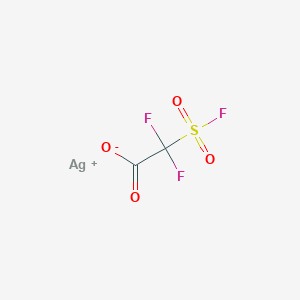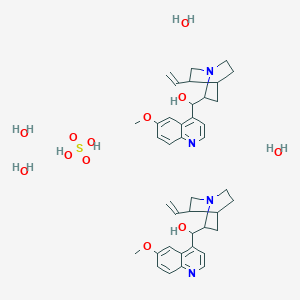![molecular formula C28H34N2O7S B15155437 Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 . It is commonly used in peptide synthesis and as a biochemical reagent . The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable tool in the field of organic chemistry .
Métodos De Preparación
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol . The p-toluenesulfonate (tosylate) group is then introduced to form the final compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield L-lysine and its derivatives.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and TFA . Major products formed from these reactions include L-lysine derivatives and various substituted compounds .
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Biochemical Reagent: The compound is used in the preparation of various biochemical reagents and intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of amino groups during chemical reactions . The benzyloxycarbonyl (Cbz) group prevents unwanted side reactions by temporarily blocking the amino group, which can later be removed under specific conditions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-serine benzyl ester: Used in peptide synthesis with similar protecting group properties.
N-Benzyloxycarbonyl-L-lysine: Lacks the benzyl ester and tosylate groups, making it less versatile in certain synthetic applications.
N-Benzyloxycarbonyl-L-lysine methyl ester: Similar to the benzyl ester but with different solubility and reactivity properties.
The uniqueness of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate lies in its combination of protecting groups, which provides enhanced stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C28H34N2O7S |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
Clave InChI |
PPZYKJHWKVREOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)



![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
